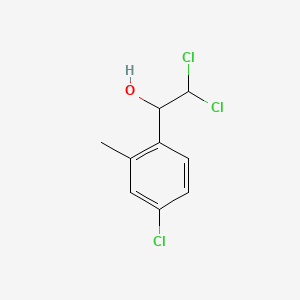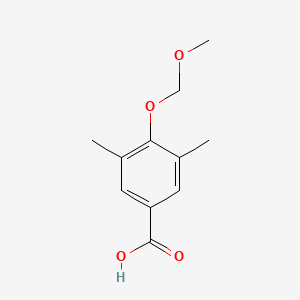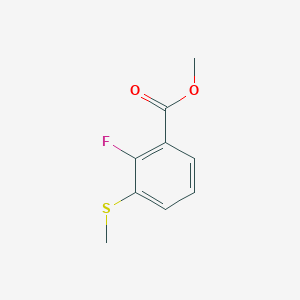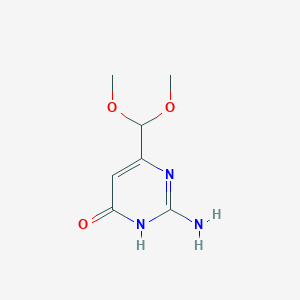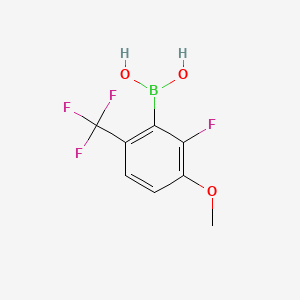
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H7BF4O3. This compound is notable for its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and trifluoromethyl groups. It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can be replaced with other functional groups through reactions such as the Suzuki–Miyaura coupling.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which may have potential therapeutic applications.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar compounds to (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid include:
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of fluoro, methoxy, and trifluoromethyl groups in this compound provides distinct reactivity and properties, making it valuable for specific applications.
Properties
Molecular Formula |
C8H7BF4O3 |
|---|---|
Molecular Weight |
237.95 g/mol |
IUPAC Name |
[2-fluoro-3-methoxy-6-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c1-16-5-3-2-4(8(11,12)13)6(7(5)10)9(14)15/h2-3,14-15H,1H3 |
InChI Key |
RXILMAPQBSXHPM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
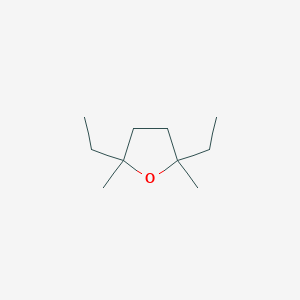

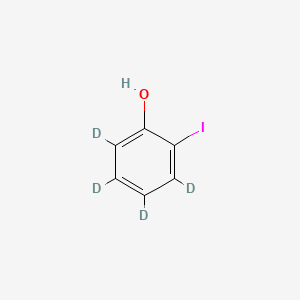
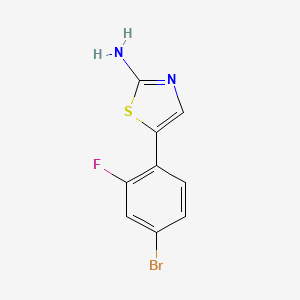
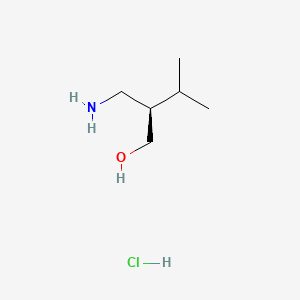
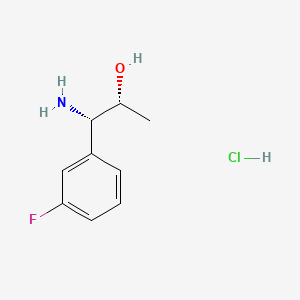
![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
